molecular formula C22H30O8 B14647331 4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate CAS No. 52998-85-3

4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate

Cat. No.: B14647331
CAS No.: 52998-85-3
M. Wt: 422.5 g/mol
InChI Key: ZDRYTMIJYWULNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phorbol 13-acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:

Industrial Production Methods

Industrial production of phorbol 13-acetate is less common due to its complex structure and the need for precise reaction conditions. it can be produced in specialized laboratories using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Phorbol 13-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can produce alcohols .

Scientific Research Applications

Phorbol 13-acetate is widely used in scientific research due to its ability to activate protein kinase C (PKC). This makes it a valuable tool for studying:

Mechanism of Action

Phorbol 13-acetate exerts its effects by binding to and activating protein kinase C (PKC). This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular processes. The compound’s ability to activate PKC is due to its structural similarity to diacylglycerol (DAG), a natural activator of PKC .

Comparison with Similar Compounds

Phorbol 13-acetate is part of a larger family of phorbol esters, which include:

Phorbol 13-acetate is unique due to its specific structure and the resulting biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

52998-85-3

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[1,6,14-trihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

InChI

InChI=1S/C22H30O8/c1-10-5-15-20(28,17(10)26)7-13(8-23)6-14-16-19(4,9-24)22(16,30-12(3)25)18(27)11(2)21(14,15)29/h5-6,11,14-16,18,23-24,27-29H,7-9H2,1-4H3

InChI Key

ZDRYTMIJYWULNF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(C(C2(C)CO)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O

Origin of Product

United States

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